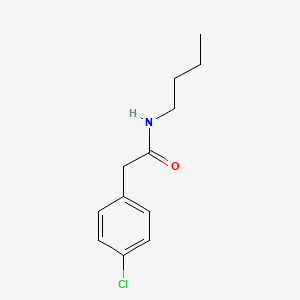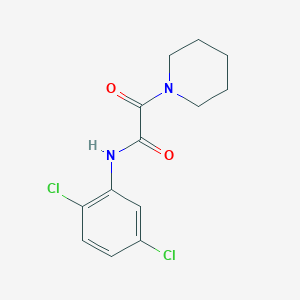
N-butyl-2-(4-chlorophenyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-butyl-2-(4-chlorophenyl)acetamide derivatives and similar compounds involves various chemical reactions, highlighting the versatility and complexity of achieving the desired acetamide structure. For example, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide synthesis involves the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, showcasing the specific steps needed to introduce chlorophenyl groups into the acetamide structure under optimized conditions (Jian-wei, 2009).
Aplicaciones Científicas De Investigación
Metabolism in Herbicides
N-butyl-2-(4-chlorophenyl)acetamide is related to chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor, used in agriculture. These herbicides are known to be carcinogenic in rats, and their metabolism involves complex pathways leading to potentially DNA-reactive products. Human and rat liver microsomes metabolize these compounds differently, suggesting varied risks and effects in different species (Coleman et al., 2000).
Antiviral Applications
A derivative of N-butyl-2-(4-chlorophenyl)acetamide, specifically 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, showed significant antiviral and antiapoptotic effects in vitro and in vivo against Japanese encephalitis. This suggests its potential as a therapeutic agent in treating viral diseases (Ghosh et al., 2008).
Photovoltaic and Nonlinear Optical Applications
Studies on N -(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and related compounds have shown promising results in photovoltaic efficiency modeling. These compounds exhibit good light-harvesting efficiency and potential for use in dye-sensitized solar cells. They also have noteworthy nonlinear optical (NLO) activity, making them candidates for photonic devices like optical switches and modulators (Mary et al., 2020).
Antibacterial Agents
Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, including variants like 2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide, have been characterized as potential pesticides and studied for their antibacterial activity against gram-positive and gram-negative bacteria. Their structures and efficacy against agricultural pests and pathogens highlight their potential in pest control and crop protection (Olszewska et al., 2009).
Anticancer and Anti-inflammatory Activities
Some derivatives of 2-(substituted phenoxy) acetamide, closely related to N-butyl-2-(4-chlorophenyl)acetamide, have shown promising results as anticancer, anti-inflammatory, and analgesic agents. These studies suggest the potential of these compounds in developing new therapeutic agents for treating various diseases (Rani et al., 2014).
Propiedades
IUPAC Name |
N-butyl-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-8-14-12(15)9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQOJKRMXQNWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4558642.png)
![4-(4-chloro-2-methylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4558654.png)


![methyl 3-{[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B4558675.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4558678.png)
![N-[4-({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4558680.png)
![5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4558688.png)
![methyl 4-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B4558695.png)
![N-[4-(cyanomethyl)phenyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4558722.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B4558723.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4558727.png)
![N-(cyclohexylmethyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4558735.png)
![5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4558743.png)